molecular formula C12H8ClN3O2 B14276666 N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride CAS No. 141452-16-6

N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride

Cat. No.: B14276666
CAS No.: 141452-16-6
M. Wt: 261.66 g/mol
InChI Key: IQFQSYFWCJQOQD-UHFFFAOYSA-N
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Description

N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride typically involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with pyridine-2-carboximidoyl chloride in the presence of a base to yield the desired compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride include other pyridine derivatives, such as:

  • Pyridine-2-carboxylic acid
  • Pyridine-3-carboxylic acid
  • Pyridine-2-carboximidoyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

141452-16-6

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

[[chloro(pyridin-2-yl)methylidene]amino] pyridine-3-carboxylate

InChI

InChI=1S/C12H8ClN3O2/c13-11(10-5-1-2-7-15-10)16-18-12(17)9-4-3-6-14-8-9/h1-8H

InChI Key

IQFQSYFWCJQOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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